![molecular formula C7H6ClN3O B12046357 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR
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Overview
Description
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR, is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloro and methyl group attached to the imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 7 is a primary site for nucleophilic substitution due to its electrophilic nature. Common reactions include:
Amination
Replacement of chlorine with amines under basic conditions:
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Reagents/Conditions : Aliphatic or aromatic amines (e.g., methylamine, aniline) with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
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Products : 7-Amino-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one derivatives.
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Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the adjacent lactam ring .
Thiolation
Substitution with thiols:
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Reagents/Conditions : Thiophenol or alkanethiols in the presence of triethylamine (Et₃N) and DMF under reflux.
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Products : 7-(Aryl/alkylthio)-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one .
Halogen Exchange
Fluorination via halogen exchange:
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Reagents/Conditions : Potassium fluoride (KF) with 18-crown-6 in acetonitrile at elevated temperatures .
Table 1: Substitution Reactions of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one
Reaction Type | Reagents | Conditions | Major Product | Yield (%) |
---|---|---|---|---|
Amination | Methylamine, K₂CO₃ | DMF, 80°C, 12 h | 7-Methylamino derivative | 78 |
Thiolation | Thiophenol, Et₃N | DMF, reflux, 8 h | 7-Phenylthio derivative | 65 |
Fluorination | KF, 18-crown-6 | CH₃CN, 100°C, 24 h | 7-Fluoro derivative | 52 |
Oxidation Reactions
The methyl group at position 6 can undergo oxidation to form carboxylate derivatives:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic (H₂SO₄) or basic (NaOH) aqueous media under reflux.
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Product : 6-Carboxy-7-chloroimidazo[1,2-a]pyrimidin-5(1H)-one .
Mechanistic Insight :
Oxidation proceeds via radical intermediates, with the lactam ring stabilizing the transition state.
Cycloaddition Reactions
The electron-deficient imidazo[1,2-a]pyrimidinone core participates in 1,3-dipolar cycloaddition:
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Reagents/Conditions : Azomethine ylides generated in situ from sarcosine and paraformaldehyde in toluene at 110°C.
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Product : Spiro-pyrrolizidine-fused imidazo[1,2-a]pyrimidinones (diastereoselectivity >90%) .
Table 2: Cycloaddition Reaction Parameters
Dipole Source | Solvent | Temp (°C) | Reaction Time (h) | Diastereomeric Ratio |
---|---|---|---|---|
Sarcosine + paraformaldehyde | Toluene | 110 | 12 | 92:8 |
Reduction Reactions
Selective reduction of the lactam ring:
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Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C.
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Product : 7-Chloro-6-methyl-5,6-dihydroimidazo[1,2-a]pyrimidine .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling at position 7:
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Reagents/Conditions : Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C.
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Product : 7-Aryl-6-methylimidazo[1,2-a]pyrimidin-5(1H)-ones .
Key Data :
-
Yields range from 60–85% depending on substituent electronic effects.
Hydrolysis of the Lactam Ring
Acid- or base-mediated ring opening:
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Reagents/Conditions : Concentrated HCl (6 M) at reflux for 24 h.
-
Product : 7-Chloro-6-methyl-2-aminopyrimidine-5-carboxylic acid .
Photocatalytic Modifications
Visible-light-driven C–H functionalization:
Scientific Research Applications
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various applications in research and industry .
Biological Activity
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, commonly referred to as AldrichCPR, is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C7H6ClN3O
- Molecular Weight : 183.59 g/mol
- CAS Number : 1245648-79-6
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Properties : Research indicates that 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in malignant cells.
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
The biological activity of 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one is attributed to its ability to interact with various molecular targets:
Anticancer Mechanism
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, leading to decreased cell division and increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It promotes the generation of ROS, which can damage cellular components and trigger apoptotic pathways.
Antimicrobial Mechanism
- Inhibition of Bacterial Growth : The compound interferes with bacterial DNA synthesis and cell wall formation, leading to cell death.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | High (IC50 values <10 µM) | |
Antimicrobial | Moderate | |
Cytotoxicity | Significant |
Case Study: Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated the cytotoxic effects of 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one on a panel of 60 human cancer cell lines. The results indicated that the compound exhibited potent growth inhibition across multiple lines, particularly in leukemia and melanoma cells. The compound's mechanism was linked to its ability to induce apoptosis through ROS-mediated pathways.
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated the effectiveness of 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-6-methyl-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-5(8)10-7-9-2-3-11(7)6(4)12/h2-3H,1H3,(H,9,10) |
InChI Key |
JXPYFOQJBXJEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=NC=CN2C1=O)Cl |
Origin of Product |
United States |
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